molecular formula C15H22O4 B1208696 Isoavenaciolide CAS No. 33644-09-6

Isoavenaciolide

Cat. No. B1208696
CAS RN: 33644-09-6
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-YNEHKIRRSA-N
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Description

Isoavenaciolide is a member of a distinct family of α-methylene-bis(butyrolactones) natural products isolated from the fermentation broth of Aspergillus and Penicillium species . This secondary metabolite displays a broad spectrum of antibacterial and antifungal properties .


Synthesis Analysis

The synthesis of Isoavenaciolide has been achieved starting from 1-undecyn-3-ol. The synthesis relied upon the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol and subsequent stereoselective addition to 2-thiophenecarboxaldehyde . Total syntheses of Isoavenaciolide were achieved in six and three steps respectively based on starting chloropropargyl derivatives .


Molecular Structure Analysis

Isoavenaciolide is a part of a distinct family of α-methylene-bis(butyrolactones) natural products . The molecular structure of Isoavenaciolide includes a bislactone skeleton .


Chemical Reactions Analysis

The key step in the synthesis of Isoavenaciolide involves intramolecular alkoxycarbonylation of tungsten-η-propargyl complexes . The stereoselective conversions of the naturally occurring optically active cyclitol, L-quebrachitol, into the known synthetic intermediates for preparations of structurally interesting bislactones, Isoavenaciolide .

Scientific Research Applications

Synthesis Methods

  • Synthesis via Tungsten-π-Allyl Complexes : Isoavenaciolide has been synthesized using tungsten-η1-propargyl complexes, with a key step involving intramolecular alkoxycarbonylation (Narkunan & Liu, 1998).

  • Stereodivergent Asymmetric Total Synthesis : Utilizing chiral epoxyalcohol derivatives and a 1,2-rearrangement, this method achieved the asymmetric total synthesis of isoavenaciolide, highlighting stereoselectivity in reduction of 2-vinyl aldols (Suzuki et al., 1986).

  • Synthesis via Phenylthio β-[(Methoxycarbonyl)methyl]-γ-lactones : This approach used α-(phenylthio)-β-[(methoxycarbonyl)methyl]-γ-lactones obtained by the base-induced cyclization of enantiomerically enriched γ-[(phenylthio)acyl] α,β-unsaturated esters (Rodríguez et al., 1996).

  • Ruthenium-Catalyzed Formal Synthesis : This method involves stereoselective construction of three contiguous stereogenic centers, and also ruthenium-catalyzed hydrogenation reactions for the formation of two hydroxyl groups with excellent control of anti stereochemistry (Labeeuw et al., 2004).

  • Enantioselective Approach from 1-Undecyn-3-ol : This synthesis relied on the preparation of a chiral 4-silyloxy-2-alkenylborane, demonstrating a method of stereoselective addition (Santos et al., 2013).

  • Use of Anhydropyranosides for Enantiopure Routes : This method involved regio- and chemoselective syntheses of enantiopure bis-furanoids, crucial for several families of bioactive natural products including isoavenaciolide (Al‐Tel et al., 2009).

properties

IUPAC Name

(3aR,4S,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoavenaciolide

CAS RN

33644-09-6
Record name Isoavenaciolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOAVENACIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT51OL26QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
CM Rodríguez, T Martín, VS Martín - The Journal of Organic …, 1996 - ACS Publications
The synthesis of isoavenaciolide and avenaciolide in their natural enantiomeric forms are described. In both syntheses, α-(phenylthio)-β-[(methoxycarbonyl)methyl]-γ-lactones obtained …
Number of citations: 27 pubs.acs.org
SD Burke, GJ Pacofsky… - The Journal of Organic …, 1992 - ACS Publications
Syntheses of the trio of related mold metabolites ethisolide (1), isoavenaciolide (2), and avenaciolide (3) in racemic andoptically active forms are described. Glycolate Claisen …
Number of citations: 57 pubs.acs.org
RC Anderson, B Fraser-Reid - The Journal of Organic Chemistry, 1985 - ACS Publications
… assignment of absolute stereochemistry for isoavenaciolide (2a), which had been based on comparisons of data,6 had to be questioned. Two syntheses of racemic isoavenaciolide had …
Number of citations: 61 pubs.acs.org
K Ueda, T Usui, H Nakayama, M Ueki, K Takio… - FEBS letters, 2002 - Elsevier
A potent inhibitor of a dual-specificity protein phosphatase, VHR (vaccinia H1 related), was isolated during a screening of microbial metabolites. This inhibitor was identified as 4-…
Number of citations: 50 www.sciencedirect.com
K Suzuki, M Miyazawa, M Shimazaki, G Tsuchihashi - Tetrahedron, 1988 - Elsevier
A flexible approach to the stereoisomers of 2-vinyl-1,3-diols via the reduction of 2-vinyl aldols is described. The presence of the TMS group at the α-position of the vinyl group firmly …
Number of citations: 48 www.sciencedirect.com
VS Martín, CM Rodríguez, TS Martín - Organic preparations and …, 1998 - Taylor & Francis
… 29 which was transformed into isoavenaciolide (3) using the above described methodology? … The application to 67 of the series of reactions described above afforded isoavenaciolide. …
Number of citations: 24 www.tandfonline.com
O Labeeuw, D Blanc, P Phansavath… - European Journal of …, 2004 - Wiley Online Library
A formal synthesis of (−)‐isoavenaciolide (1) by two different routes is reported. The first approach, leading to a key precursor 2 of (−)‐isoavenaciolide (1), features the stereoselective …
JH Udding, KCJM Tuijp, MNA van Zanden… - The Journal of …, 1994 - ACS Publications
A novel method for the synthesis of functionalized tetrahydrofurans is described. This method involves the treatment of 2-(3-alken-l-oxy)-2-chloroacetates 1 with a catalytic amount of Cu (…
Number of citations: 88 pubs.acs.org
CM Yu, J Youn, J Jung - Angewandte Chemie, 2006 - Wiley Online Library
Stereocontrolled consecutive processes can offer advantages over stepwise transformations by increasing chemical efficacy and saving efforts as a result of a simple operation.[1] …
Number of citations: 40 onlinelibrary.wiley.com
SD Burke, GJ Pacofsky, AD Piscopio - Tetrahedron letters, 1986 - Elsevier
… The premise that the butenolide glycolate ester shown would give the correct relative stereogenicity at the C(6a), C(3a), and C(4) sites for isoavenaciolide (lb)3 derives support from …
Number of citations: 47 www.sciencedirect.com

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